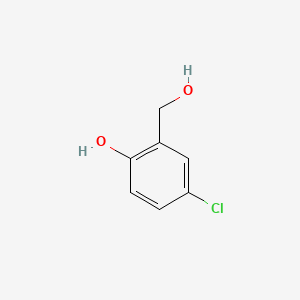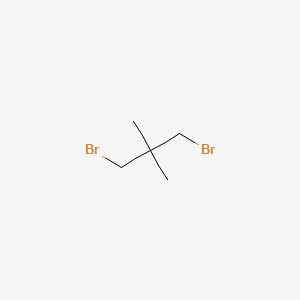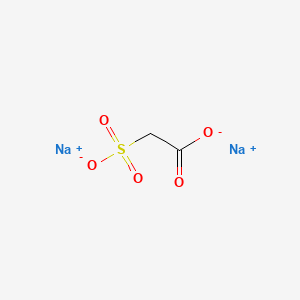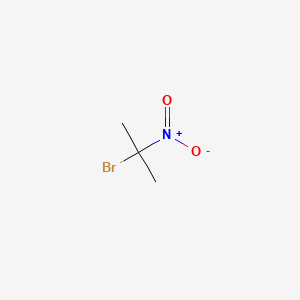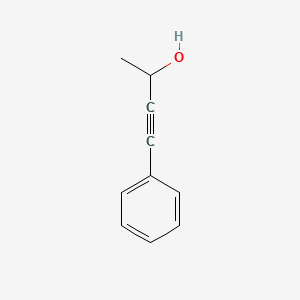
4-Phenyl-3-Butin-2-ol
Übersicht
Beschreibung
4-Phenyl-3-butyn-2-ol: is an organic compound with the molecular formula C10H10O alkynes and alcohols . The compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond, and a phenyl group (C6H5) attached to the same carbon chain. This unique structure imparts specific chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
4-Phenyl-3-butyn-2-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, 4-Phenyl-3-butyn-2-ol can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alcohols. It can also be used to investigate the metabolic pathways of similar compounds in living organisms.
Medicine:
therapeutic agents . Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development.
Industry:
In the industrial sector, 4-Phenyl-3-butyn-2-ol is used in the production of specialty chemicals and materials . It can be incorporated into polymers to impart specific properties, such as increased rigidity or thermal stability.
Wirkmechanismus
Mode of Action
It is known that the compound can undergo reductive metabolism . The triple-bond-reduced product trans-4-phenyl-3-buten-2-one and the carbonyl-reduced product 4-Phenyl-3-butyn-2-ol were formed when incubated with rat liver microsomes in the presence of NADPH .
Biochemical Pathways
The compound is known to undergo reductive metabolism, which could potentially impact various biochemical pathways .
Result of Action
The compound is known to undergo reductive metabolism, which could potentially result in various molecular and cellular effects .
Biochemische Analyse
Cellular Effects
It’s known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It’s known that the compound can be metabolized in rat liver preparations
Metabolic Pathways
It’s known that the compound can undergo reductive metabolism in rat liver preparations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
4-Phenyl-3-butyn-2-ol can be synthesized through various methods. One common method involves the addition of phenylacetylene to acetone in the presence of a base such as sodium amide (NaNH2). The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition to the phenylacetylene, followed by protonation to yield the final product.
Industrial Production Methods:
In an industrial setting, the synthesis of 4-Phenyl-3-butyn-2-ol may involve the use of catalysts to improve yield and selectivity. For example, the use of transition metal catalysts such as palladium or copper can facilitate the addition of phenylacetylene to carbonyl compounds under milder conditions, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Phenyl-3-butyn-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include and .
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like or .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 4-Phenyl-3-butyn-2-one.
Reduction: 4-Phenyl-3-butyn-2-ol.
Substitution: 4-Phenyl-3-butyn-2-chloride or 4-Phenyl-3-butyn-2-bromide.
Vergleich Mit ähnlichen Verbindungen
3-Butyn-2-ol: Similar structure but lacks the phenyl group.
2-Phenyl-3-butyn-2-ol: Similar structure but with the hydroxyl group on a different carbon.
4-Phenyl-3-buten-2-ol: Similar structure but with a double bond instead of a triple bond.
Uniqueness:
4-Phenyl-3-butyn-2-ol is unique due to the presence of both a phenyl group and a hydroxyl group attached to a carbon-carbon triple bond. This combination of functional groups imparts specific reactivity and properties that are not found in other similar compounds. For example, the presence of the phenyl group can enhance the compound’s stability and its ability to participate in π-π interactions with other aromatic systems.
Eigenschaften
IUPAC Name |
4-phenylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOZFNMFSVAZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342556 | |
| Record name | 4-Phenyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-76-6 | |
| Record name | 4-Phenyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-3-butyn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of 4-phenyl-3-butyn-2-one (PBYO) in rat liver preparations?
A1: Research indicates that PBYO undergoes two main reductive metabolic pathways in rat liver:
- Triple bond reduction: Rat liver microsomes, in the presence of NADPH, reduce the triple bond of PBYO to form trans-4-phenyl-3-buten-2-one (PBO). [, , ]
- Carbonyl reduction: Both rat liver microsomes (with NADPH) and cytosol (with NADPH or NADH) can reduce the carbonyl group of PBYO, yielding 4-phenyl-3-butyn-2-ol (PBYOL). [, , ]
Q2: Is the triple bond reduction of PBYO catalyzed by cytochrome P450 enzymes?
A2: Evidence suggests that a new type of reductase, distinct from cytochrome P450, is responsible for this reduction. This conclusion is based on the observation that typical cytochrome P450 inducers did not enhance the triple-bond reductase activity in liver microsomes. Additionally, inhibitors like carbon monoxide, which typically affect cytochrome P450 activity, did not inhibit the triple bond reduction of PBYO. [, , ]
Q3: Are there any known inhibitors of the enzymes involved in PBYO metabolism?
A3: Yes, studies have identified several inhibitors:
- Triple bond reductase: Disulfiram, 7-dehydrocholesterol, and 18β-glycyrrhetinic acid were found to inhibit the microsomal triple-bond reductase activity. [, , ]
- Carbonyl reductase: Quercitrin, indomethacin, and phenobarbital did not inhibit the carbonyl reductase activities in either microsomes or cytosol. [, , ]
Q4: Does the stereochemistry of the carbonyl reduction of PBYO differ between liver microsomes and cytosol?
A4: Yes, there is a difference in enantiomer production:
- Liver cytosol: Exclusively forms (S)-PBYOL from PBYO. [, , ]
- Liver microsomes: Produce a mixture of (R)-PBYOL and (S)-PBYOL. [, , ]
Q5: Does PBYO or its metabolites affect the activity of ethoxyresorufin-O-dealkylase (EROD)?
A5: Yes, PBYO and its metabolites demonstrate varying degrees of inhibition on EROD activity in rat liver microsomes:
- Strong inhibitors: PBYO and PBO significantly inhibited EROD activity. [, , ]
- Partial inhibitor: PBYOL showed partial inhibition of EROD activity. [, , ]
- No effect: PBA did not inhibit EROD activity. [, , ]
Q6: Can 4-phenyl-3-butyn-2-ol be synthesized enantioselectively?
A6: Yes, enantiopure (S)-4-phenyl-3-butyn-2-ol can be synthesized through enzymatic reduction. [, ]
Q7: Is there a way to accelerate the alkynylation reactions using 4-phenyl-3-butyn-2-ol as an alkynyl source?
A7: Yes, the Meerwein-Ponndorf-Verley (MPV) alkynylation reaction, utilizing 4-phenyl-3-butyn-2-ol as the alkynyl source, can be significantly accelerated by using 2,2'-biphenol as a ligand. This modification allows for efficient transfer of the alkynyl group to aldehydes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

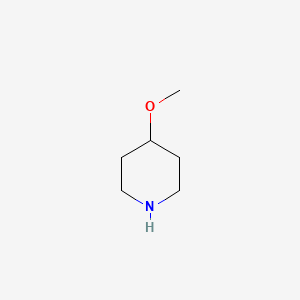


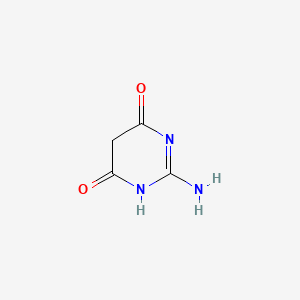
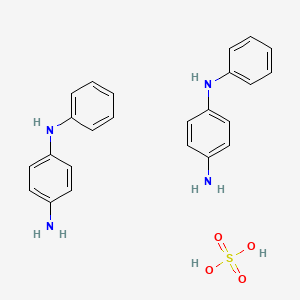
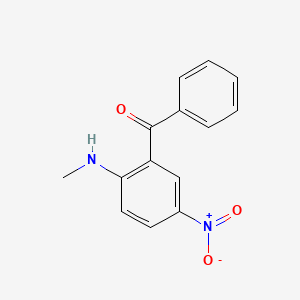
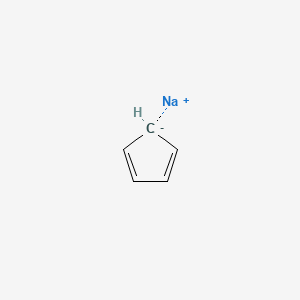
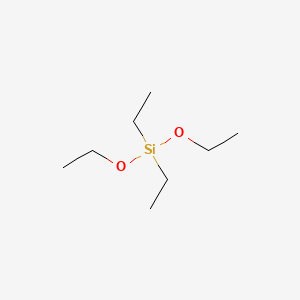

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
